molecular formula C10H7NO2 B1620441 4-Amino-1,2-naphthoquinone CAS No. 5460-35-5

4-Amino-1,2-naphthoquinone

Cat. No.: B1620441
CAS No.: 5460-35-5
M. Wt: 173.17 g/mol
InChI Key: IGONFFFOEMASIA-UHFFFAOYSA-N
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Description

4-Amino-1,2-naphthoquinone: is a compound with the chemical formula C10H7NO2. It belongs to the class of naphthoquinones, which are known for their diverse biological activities. Naphthoquinones are ubiquitous natural compounds and have been studied extensively due to their potential as pharmacophores for drug development .

Preparation Methods

Synthetic Routes::

    4-Amino-1,2-naphthoquinone: can be synthesized through various routes. One common method involves the reaction of 1,2-naphthoquinone with an appropriate amine (such as aniline) under suitable conditions.

  • Another approach is the reduction of 1,2-naphthoquinone using a reducing agent like sodium borohydride, followed by subsequent amination.
Industrial Production::
  • While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in the laboratory using the methods mentioned above.

Chemical Reactions Analysis

Reactions::

    Oxidation: 4-Amino-1,2-naphthoquinone can undergo oxidation reactions, leading to the formation of various derivatives.

    Reduction: Reduction of the quinone moiety yields the corresponding hydroquinone.

    Substitution: Substituents can be introduced at the amino group or the naphthoquinone ring.

    Common Reagents and Conditions: Reagents like hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various aminating agents (for substitution) are commonly employed.

Major Products::
  • The major products depend on the specific reaction conditions and substituents used. These could include amino-substituted naphthoquinones or their derivatives.

Scientific Research Applications

    Biology: It may exhibit biological activities, such as antioxidant properties or enzyme inhibition.

    Medicine: Investigations explore its potential as an antineoplastic agent or its role in other therapeutic areas.

    Industry: Although not widely used industrially, its derivatives might find applications in dyes, pharmaceuticals, or materials.

Mechanism of Action

  • The exact mechanism of action for 4-amino-1,2-naphthoquinone depends on its specific interactions with biological targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

4-aminonaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGONFFFOEMASIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203035, DTXSID701285628
Record name 4-Amino-1,2-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-imino-1(4H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5460-35-5, 93484-98-1
Record name 4-Amino-1,2-naphthoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5460-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1,2-naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-1,2-naphthoquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-1,2-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-imino-1(4H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-1,2-NAPHTHOQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2URY17RR2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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